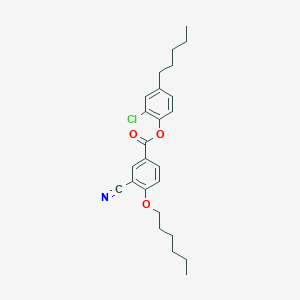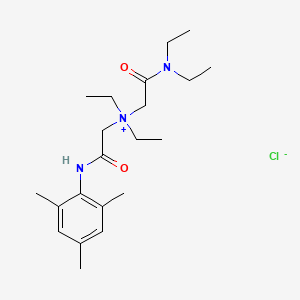
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is a complex organic compound with a unique structure that includes both diethylcarbamoyl and mesitylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride typically involves multiple steps, starting with the preparation of the diethylcarbamoyl and mesitylcarbamoyl intermediates. These intermediates are then reacted with appropriate reagents under controlled conditions to form the final compound. Common reagents used in these reactions include phosgene, dimethylamine, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in flow reactors, where phosgene and dimethylamine are reacted at high temperatures to achieve high yields. The use of excess phosgene helps suppress the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the formation of carbamates and other nitrogen-containing compounds .
Biology
In biology, this compound is studied for its potential as a biochemical tool. It can be used to modify proteins and other biomolecules, aiding in the study of their functions and interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique structure allows for the creation of specialized products with specific properties .
Mechanism of Action
The mechanism of action of ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride involves its interaction with specific molecular targets. It can bind to proteins and other biomolecules, altering their functions and interactions. This binding is often mediated by the carbamoyl groups, which can form covalent bonds with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Diethylcarbamoyl chloride: A simpler compound with similar reactivity but lacking the mesitylcarbamoyl group.
Dimethylcarbamoyl chloride: Another related compound with different substituents on the nitrogen atom.
Uniqueness
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is unique due to the presence of both diethylcarbamoyl and mesitylcarbamoyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Properties
CAS No. |
79143-73-0 |
|---|---|
Molecular Formula |
C21H36ClN3O2 |
Molecular Weight |
398.0 g/mol |
IUPAC Name |
[2-(diethylamino)-2-oxoethyl]-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H35N3O2.ClH/c1-8-23(9-2)20(26)15-24(10-3,11-4)14-19(25)22-21-17(6)12-16(5)13-18(21)7;/h12-13H,8-11,14-15H2,1-7H3;1H |
InChI Key |
PFIGHIYYCWTOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C[N+](CC)(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


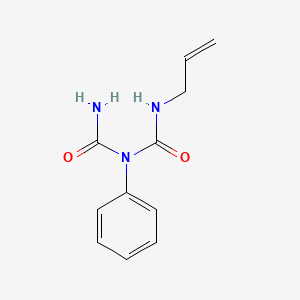
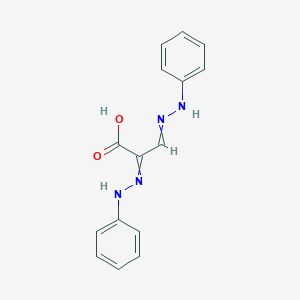

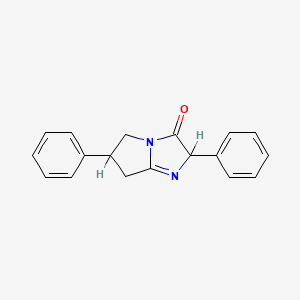

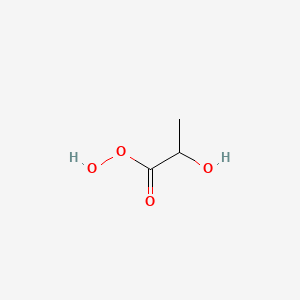
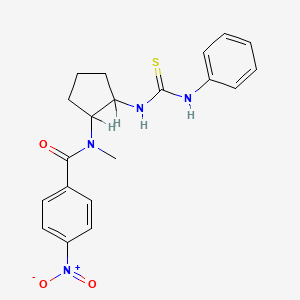
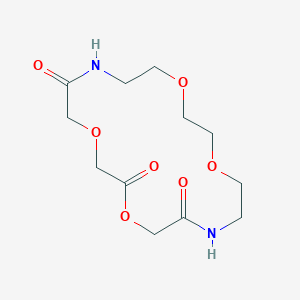
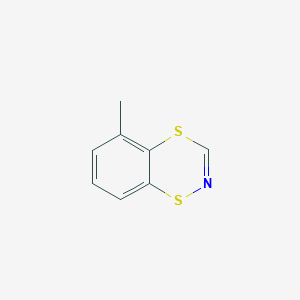
![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
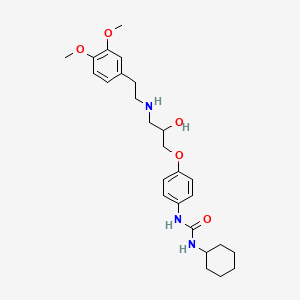
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)

